what are the physical and chemical properties of methacrylic acid
what are the physical and chemical properties of methacrylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Methacrylic Acid
Methacrylic acid (MAA), systematically named 2-methylprop-2-enoic acid, is an organic compound with the formula CH₂=C(CH₃)CO₂H.[1] It is a colorless, viscous liquid with a characteristic acrid and repulsive odor.[1][2][3] This α,β-unsaturated monocarboxylic acid is a crucial monomer produced on a large scale for the synthesis of its esters, most notably methyl methacrylate (MMA), and polymers like poly(methyl methacrylate) (PMMA).[1][2] It is soluble in warm water and miscible with most organic solvents.[1][2] Methacrylic acid also occurs naturally in small quantities in the oil of Roman chamomile.[2][3]
Physical Properties
The physical characteristics of methacrylic acid are summarized in the table below, providing key data for handling, storage, and application in research and industrial settings.
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | Clear, colorless liquid or low-melting solid.[2][3][4] |
| Odor | Acrid, pungent, repulsive.[1][2][3][4] |
| Density | 1.015 g/cm³ at 20-25°C.[1][3][5][6] |
| Melting/Freezing Point | 14 to 16°C (57 to 61°F).[1][2][3][5][6] |
| Boiling Point | 161 to 163°C (322 to 325°F) at 760 mmHg.[1][3][5][6] |
| Solubility in Water | 9% (9800 mg/L) at 20-25°C; soluble in warm water.[1][7] |
| Miscibility | Miscible with most organic solvents, including ethanol and ether.[1][2][8] |
| pKa | 4.65.[4] This indicates it will exist predominantly in its anionic form in environmental conditions (pH 5-9).[4] |
| Vapor Pressure | 0.7 - 1 mmHg at 20°C.[1][2][3] |
| Vapor Density (Air=1) | 2.97.[4][9] Vapors are heavier than air.[3][4][9] |
| Flash Point | 67 to 77.2°C (152.6 to 171°F).[1][5][7][9][10] |
| Autoignition Temperature | 400°C (752°F).[7][9][11] |
| Refractive Index (n20/D) | 1.431.[2][6] |
| Viscosity | 1.34 cP at 25°C.[5] |
Chemical Properties and Reactivity
Methacrylic acid's chemical behavior is dictated by the presence of two key functional groups: the carboxylic acid group and the carbon-carbon double bond. This makes it a versatile chemical intermediate.
Reactivity and Key Reactions
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α,β-Unsaturated Carboxylic Acid Reactions : As an α,β-unsaturated acid, methacrylic acid undergoes reactions typical of this class. These include Diels-Alder reactions with dienes and Michael additions.[1][8] It can be reduced by sodium amalgam to isobutyric acid.[1]
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Carboxylic Acid Reactions : The carboxylic acid group readily undergoes esterification. Esters are typically formed through acid-catalyzed condensation with alcohols, alkylation with specific alkenes, or transesterification.[1][8]
-
Polymerization : Methacrylic acid readily undergoes polymerization.[2] This reaction is exothermic and can be initiated by heat, contamination, or free-radical catalysts like azobisisobutyronitrile (AIBN).[1][2] Uncontrolled polymerization, especially in a closed container, can be violent and lead to rupture due to the exothermic nature of the reaction.[2][4][9] To prevent spontaneous polymerization during storage and transport, inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ) are added.[2][12] Dissolved oxygen is essential for these inhibitors to function effectively.[12]
Hazards and Safety
-
Corrosivity : Methacrylic acid is corrosive to metals and biological tissues.[2][4][9] Direct contact can cause severe skin burns and eye damage, potentially leading to blindness.[8][11][13]
-
Flammability : It is a combustible liquid and its vapors can form explosive mixtures with air.[2][9][13]
-
Reactivity Hazards : The most significant hazard is its tendency to undergo uncontrolled and rapid polymerization, which can be explosive.[9][12][13] Freezing should be avoided as it can lead to inhibitor separation, creating localized regions of pure monomer that can polymerize hazardously upon thawing.[12]
Experimental Protocols
Industrial Synthesis of Methacrylic Acid
A prevalent industrial method for synthesizing methacrylic acid starts with acetone cyanohydrin. The process involves the following key steps:
-
Acetone is reacted with hydrogen cyanide to produce acetone cyanohydrin.[2][14]
-
The acetone cyanohydrin is then treated with concentrated sulfuric acid, which converts it to methacrylamide sulfate.[1][2][14]
-
This intermediate is subsequently hydrolyzed with water to yield methacrylic acid.[1][14][15]
An alternative route involves the two-stage oxidation of isobutylene or tert-butanol, which first produces methacrolein, followed by oxidation to methacrylic acid.[1][3]
Determination of pKa by Potentiometric Titration
While specific cited protocols were not available, a general experimental methodology for determining the pKa of an acid like methacrylic acid using potentiometric titration is as follows:
-
Preparation : A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized. A solution of methacrylic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup : The methacrylic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The standardized NaOH solution is placed in a burette.
-
Titration Process : The NaOH solution is added to the methacrylic acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis : The recorded pH values are plotted against the volume of NaOH added. The equivalence point (the point of inflection on the titration curve) is determined.
-
pKa Calculation : The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
NMR spectroscopy can also be utilized to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[16][17]
Purification and Inhibitor Removal
For applications requiring high-purity monomer, such as controlled polymerization studies, the removal of inhibitors is necessary. This can be achieved through methods like extraction or distillation.[18] Care must be taken during these processes to avoid initiating polymerization.
Visualizations
Caption: 2D structure and key reactive sites of methacrylic acid.
Caption: Workflow for the industrial synthesis of methacrylic acid.
Caption: Factors influencing the polymerization of methacrylic acid.
References
- 1. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 2. Methacrylic acid | 79-41-4 [chemicalbook.com]
- 3. MAA (METHACRYLIC ACID) - Ataman Kimya [atamanchemicals.com]
- 4. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jamorin.com [jamorin.com]
- 6. Best Methacrylic acid (2-Methyl-2-propenoic acid) factory and suppliers | PTG [ptgchemical.com]
- 7. Methacrylic Acid — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. chemcess.com [chemcess.com]
- 9. METHACRYLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. casewayproducts.com [casewayproducts.com]
- 11. ayersintl.com [ayersintl.com]
- 12. mcc-methacrylates.com [mcc-methacrylates.com]
- 13. nj.gov [nj.gov]
- 14. Methacrylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. US20140051886A1 - Process for preparing methacrylic acid - Google Patents [patents.google.com]
- 16. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]
